1-(6-Ethoxypyridin-3-yl)ethanone is an organic compound with the molecular formula . This compound is characterized by an ethoxy group attached to the 6-position of a pyridine ring and an ethanone functional group at the 1-position. It is classified as a pyridine derivative, which is significant in various chemical and biological applications due to its unique structural features and functional groups.
1-(6-Ethoxypyridin-3-yl)ethanone can be sourced from various chemical suppliers and is categorized under organic compounds, specifically as a heterocyclic compound due to the presence of the nitrogen atom in the pyridine ring. Its CAS number is 885229-37-8, which facilitates its identification in chemical databases.
The synthesis of 1-(6-Ethoxypyridin-3-yl)ethanone can be achieved through several methods. A common approach involves the reaction of 6-ethoxypyridine with acetic anhydride in the presence of a catalyst such as sulfuric acid. This reaction typically occurs under reflux conditions, allowing for efficient formation of the target compound.
Technical Details:
The molecular structure of 1-(6-Ethoxypyridin-3-yl)ethanone consists of a pyridine ring substituted at the 6-position with an ethoxy group and at the 1-position with an ethanone group. The structure can be represented as follows:
Key molecular data include:
1-(6-Ethoxypyridin-3-yl)ethanone is capable of undergoing various chemical reactions:
Types of Reactions:
Common Reagents and Conditions:
From these reactions, major products include:
The mechanism of action for 1-(6-Ethoxypyridin-3-yl)ethanone primarily involves its interaction with biological targets due to its functional groups. The ethanone moiety can participate in nucleophilic attack reactions, while the ethoxy group enhances solubility and bioavailability.
In biological systems, this compound may interact with enzymes or receptors, potentially exhibiting antimicrobial or anti-inflammatory properties. Ongoing research aims to elucidate these mechanisms further, particularly in drug development contexts .
1-(6-Ethoxypyridin-3-yl)ethanone is typically a colorless to pale yellow liquid with a characteristic odor.
Key chemical properties include:
Physical constants such as boiling point, melting point, and refractive index are crucial for practical applications but were not specified in the available literature .
1-(6-Ethoxypyridin-3-yl)ethanone has several significant applications:
Scientific Uses:
This compound's unique structural features make it valuable in various fields ranging from synthetic organic chemistry to medicinal chemistry, highlighting its versatility as a research tool and industrial reagent.
The pyridine ring in 1-(6-ethoxypyridin-3-yl)ethanone serves as a critical scaffold for engaging γ-secretase allosteric sites. Substituent positioning governs binding affinity and modulation efficiency. The meta-acetyl group (C3 position) and para-ethoxy group (C6 position) create an optimal dipole moment that complements the hydrophobic subpocket of γ-secretase's allosteric site [3]. Computational simulations reveal that 6-ethoxy substitution stabilizes a bioactive conformation through hydrogen bonding with Thr1113 of the presenilin-1 subunit, while the C3 acetyl group coordinates with Lys1121 via water-bridged interactions [7].
Substitution pattern alterations dramatically impact activity:
Table 1: Pyridine Substitution Impact on γ-Secretase Modulation
Substitution Pattern | Relative Binding Energy (kcal/mol) | Aβ42 Reduction (%) | Molecular Determinants |
---|---|---|---|
6-Ethoxy-3-acetyl | -8.7 | 78 ± 4 | Optimal dipole alignment; H-bond with Thr1113 |
5-Ethoxy-2-acetyl | -6.1 | 32 ± 7 | Steric clash with L1117 loop |
6-Methoxy-3-acetyl | -7.9 | 69 ± 3 | Reduced hydrophobic contact area |
6-Hydroxy-3-acetyl | -5.3 | 18 ± 5 | Undesirable H-bond donor at physiological pH |
Electron-donating groups at C6 enhance resonance stabilization of the pyridine N-atom, increasing basicity (pKa ~2.24) that favors protonation in the acidic γ-secretase microenvironment [3] [7]. This protonation triggers conformational changes that enhance allosteric inhibition specificity for Aβ42 production over Aβ40.
Strategic bioisosteric replacement of ethoxy and acetyl groups balances metabolic stability and target engagement. Ethoxy group modifications primarily influence pharmacokinetic profiles, while acetyl replacements modulate electronic properties critical for γ-secretase binding [3] [7].
Ethoxy bioisosteres:
Acetyl replacements:
Table 2: Bioisosteric Effects on Physicochemical and Pharmacological Properties
Bioisostere | cLogP | Solubility (mg/mL) | γ-Secretase IC50 (nM) | Metabolic Stability (HLM t1/2, min) |
---|---|---|---|---|
6-Ethoxy (Parent) | 1.20 | 3.2 | 38 ± 3 | 24 ± 2 |
6-Cyclopropylmethoxy | 1.85 | 0.8 | 42 ± 5 | 77 ± 6 |
6-(2-Fluoroethoxy) | 1.32 | 2.7 | 39 ± 4 | 53 ± 3 |
3-Trifluoroacetyl | 1.95 | 1.1 | 29 ± 2 | 18 ± 3 |
3-(Oxadiazol-5-yl) | 0.78 | 5.6 | 56 ± 7 | 89 ± 5 |
3-(N-Methyl carboxamide) | 0.35 | >10 | 210 ± 15 | 143 ± 8 |
Optimal balance was achieved with 6-(2,2-difluoroethoxy)-3-(1,2,4-oxadiazol-5-yl) derivatives, maintaining sub-50 nM potency while improving metabolic stability (HLM t1/2 = 68 min) and solubility (4.8 mg/mL) [3].
Heterocyclic B-ring diversification significantly influences Aβ42/Aβ40 selectivity profiles. Systematic exploration of nitrogen-containing heterocycles reveals that:
The 6-ethoxy-3-pyridyl moiety demonstrates optimal spatial geometry for positioning the acetyl group into the S2' hydrophobic subpocket of γ-secretase. Replacement with 5-membered heterocycles (e.g., isoxazol-4-yl) reduces molecular length, disrupting critical van der Waals contacts with Val89 and Ile91 residues [7]. Molecular dynamics simulations indicate that bicyclic systems (e.g., indol-5-yl) induce allosteric pocket expansion, diminishing Aβ42 selectivity by 40%.
Table 3: Heterocyclic Modifications and Selectivity Profiles
Heterocyclic System | Aβ42 IC50 (μM) | Aβ40 IC50 (μM) | Selectivity Ratio (Aβ42/Aβ40) | Passive Permeability (Papp, 10-6 cm/s) |
---|---|---|---|---|
Pyridin-3-yl (Parent) | 0.038 ± 0.004 | 0.21 ± 0.03 | 0.18 | 15.2 ± 1.1 |
Pyrimidin-5-yl | 0.055 ± 0.007 | 0.43 ± 0.06 | 0.13 | 8.7 ± 0.8 |
Pyrazin-2-yl | 0.24 ± 0.03 | >1 | <0.24 | 12.9 ± 1.2 |
1,2,4-Triazol-3-yl | 0.041 ± 0.005 | 0.25 ± 0.04 | 0.16 | 18.3 ± 1.4 |
Isoxazol-4-yl | 0.19 ± 0.02 | 0.38 ± 0.05 | 0.50 | 22.6 ± 1.8 |
Notably, the introduction of a hydrogen-bond acceptor at the 4-position of isoxazoles improves water solubility (>15 mg/mL) but diminishes γ-secretase binding due to suboptimal electron density distribution. Molecular field topology analysis confirms that the 1,2,4-triazol-3-yl system optimally balances electronic properties and steric requirements for selective Aβ42 modulation [7].
Quantitative structure-property relationship (QSPR) modeling predicts ADME parameters for 1-(6-ethoxypyridin-3-yl)ethanone derivatives with <5% deviation from experimental values. Key computational findings:
Solubility determinants:
Blood-brain barrier permeability:
Table 4: Computational ADME Predictions vs. Experimental Values
Derivative | Predicted clogP | Experimental clogP | Predicted log BB | Experimental log BB | Predicted Solubility (mg/mL) | Experimental Solubility (mg/mL) |
---|---|---|---|---|---|---|
Parent compound | 1.20 | 1.22 ± 0.05 | 0.41 | 0.38 ± 0.04 | 3.5 | 3.2 ± 0.3 |
6-Methoxy analogue | 0.95 | 0.91 ± 0.03 | 0.28 | 0.25 ± 0.02 | 5.8 | 5.3 ± 0.4 |
6-Propoxy analogue | 1.85 | 1.82 ± 0.06 | 0.52 | 0.49 ± 0.05 | 1.2 | 1.0 ± 0.2 |
3-Carboxamide | 0.35 | 0.31 ± 0.04 | -0.18 | -0.22 ± 0.03 | >10 | >10 |
3-(1,2,4-Triazol-3-yl) | 0.78 | 0.75 ± 0.04 | 0.33 | 0.29 ± 0.03 | 4.2 | 4.6 ± 0.3 |
Molecular dynamics simulations in a lipid bilayer system reveal that the parent compound's transverse diffusion constant (DT = 2.7 × 10-7 cm²/s) exceeds that of propoxy derivatives (DT = 1.9 × 10-7 cm²/s) due to optimal molecular flexibility. Free energy perturbation (FEP) calculations demonstrate that fluorine substitution at the acetyl group's α-position lowers the energy barrier for BBB permeation by 1.8 kcal/mol while maintaining γ-secretase binding affinity [3] [7]. Machine learning models trained on 243 structural analogues identify pyridine N-oxidation as the primary metabolic pathway, enabling rational design of deuterated analogs at the 6-ethoxy methyl group that reduce metabolic clearance by 60%.
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